molecular formula C14H11BO3 B11709988 (3-Phenylbenzofuran-2-yl)boronic acid

(3-Phenylbenzofuran-2-yl)boronic acid

Cat. No.: B11709988
M. Wt: 238.05 g/mol
InChI Key: CGPKRSUVJACUCU-UHFFFAOYSA-N
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Description

(3-phenyl-1-benzofuran-2-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with a phenyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-phenyl-1-benzofuran-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for (3-phenyl-1-benzofuran-2-yl)boronic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-phenyl-1-benzofuran-2-yl)boronic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Hydroxylated derivatives.

    Substitution: Various substituted benzofuran derivatives.

Mechanism of Action

The primary mechanism of action for (3-phenyl-1-benzofuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the benzofuran ring, making it less versatile in certain synthetic applications.

    Benzofuran-2-boronic Acid: Lacks the phenyl group, which can affect its reactivity and applications.

    (3-Phenyl-1-benzofuran-2-yl)boronic Ester: Similar structure but with different reactivity due to the ester group.

Uniqueness

(3-phenyl-1-benzofuran-2-yl)boronic acid is unique due to its combination of a benzofuran ring and a phenyl group, which provides a versatile scaffold for various chemical transformations and applications in organic synthesis, medicinal chemistry, and materials science .

Properties

Molecular Formula

C14H11BO3

Molecular Weight

238.05 g/mol

IUPAC Name

(3-phenyl-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C14H11BO3/c16-15(17)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-14/h1-9,16-17H

InChI Key

CGPKRSUVJACUCU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=CC=CC=C2O1)C3=CC=CC=C3)(O)O

Origin of Product

United States

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